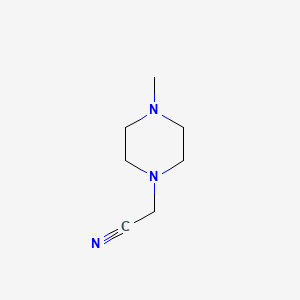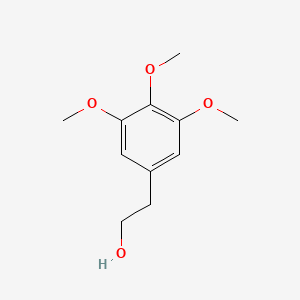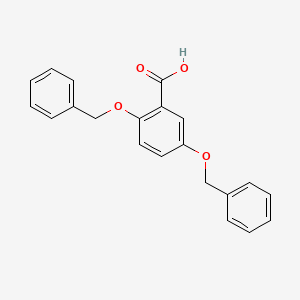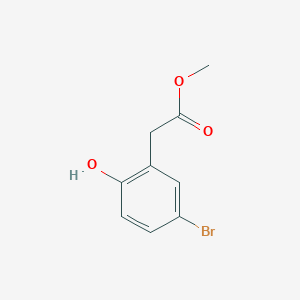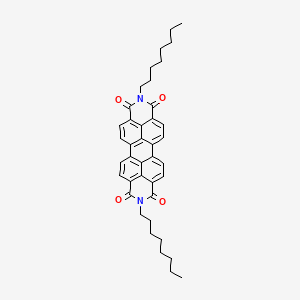![molecular formula C9H6O2S B1588876 4-Hydroxy-benzo[b]thiophene-7-carboxaldehyde CAS No. 199339-71-4](/img/structure/B1588876.png)
4-Hydroxy-benzo[b]thiophene-7-carboxaldehyde
概述
描述
4-Hydroxy-benzo[b]thiophene-7-carboxaldehyde is a complex organic molecule with the molecular formula C9H6O2S. This compound is known for its intriguing bioactive properties, making it an attractive candidate for various biomedical applications. It exhibits notable anti-tumor activity and anti-microbial efficacy against various Gram-positive bacteria.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-benzo[b]thiophene-7-carboxaldehyde typically involves the use of dehydrated solvents and reagents under an inert atmosphere. One common method includes the use of dehydrated tetrahydrofuran (THF) and dichloromethane (DCM), with reactions carried out under an argon atmosphere using standard Schlenk techniques . The glassware is dried in an oven and heated under reduced pressure prior to use .
Industrial Production Methods: Industrial production of this compound can be scaled up to kilogram or metric ton levels under cGMP conditions. The production involves high-purity synthesis with stringent quality control measures to ensure the compound’s efficacy and safety.
化学反应分析
Types of Reactions: 4-Hydroxy-benzo[b]thiophene-7-carboxaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Substitution reactions often involve reagents like trifluoromethanesulfonic anhydride (Tf2O) and 4-dimethylaminopyridine (DMAP) under dehydrated conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or aldehydes.
科学研究应用
4-Hydroxy-benzo[b]thiophene-7-carboxaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and fluorescent dyes.
Biology: The compound’s anti-microbial properties make it useful in studying bacterial infections and developing new antibiotics.
Medicine: Its anti-tumor activity is of particular interest in cancer research, where it is used to develop new therapeutic agents.
Industry: The compound is also employed in the production of organic semiconductors and other advanced materials.
作用机制
The mechanism of action of 4-Hydroxy-benzo[b]thiophene-7-carboxaldehyde involves its interaction with specific molecular targets and pathways. For instance, its anti-tumor activity is believed to be mediated through the inhibition of key enzymes involved in cell proliferation and survival . The compound’s anti-microbial effects are likely due to its ability to disrupt bacterial cell walls and inhibit essential metabolic processes .
相似化合物的比较
Thiophene: A five-membered heteroaromatic compound containing a sulfur atom, known for its use in organic semiconductors and medicinal chemistry.
Benzo[b]thiophene: A fused ring system that serves as a core structure in various bioactive molecules.
Uniqueness: 4-Hydroxy-benzo[b]thiophene-7-carboxaldehyde stands out due to its unique combination of a hydroxyl group and an aldehyde functional group on the benzo[b]thiophene ring. This structural feature imparts distinct chemical reactivity and bioactivity, making it a valuable compound for diverse scientific applications.
属性
IUPAC Name |
4-hydroxy-1-benzothiophene-7-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6O2S/c10-5-6-1-2-8(11)7-3-4-12-9(6)7/h1-5,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXQGDDMZTWHASG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CSC2=C1C=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10457900 | |
| Record name | 4-hydroxy-benzo[b]thiophene-7-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10457900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
199339-71-4 | |
| Record name | 4-hydroxy-benzo[b]thiophene-7-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10457900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
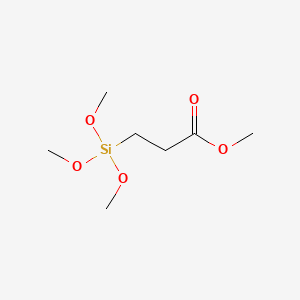
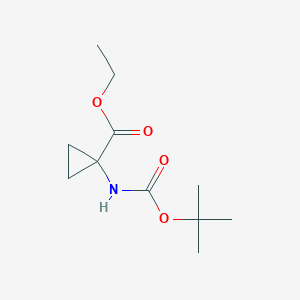

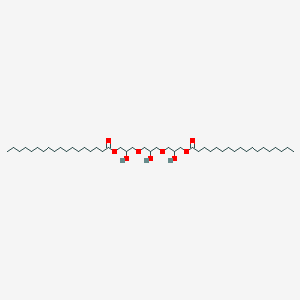
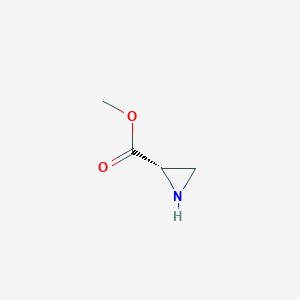
![6,7-Dihydro-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B1588802.png)
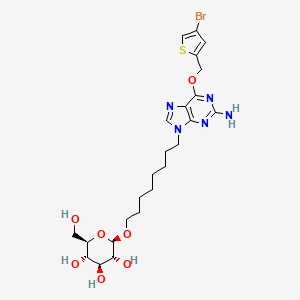
![Ethyl 7-chloropyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1588806.png)

